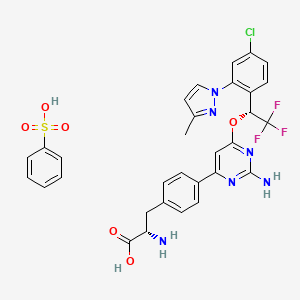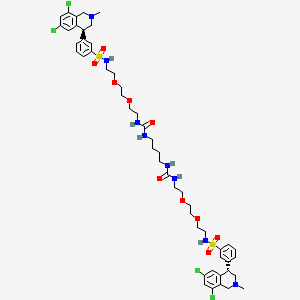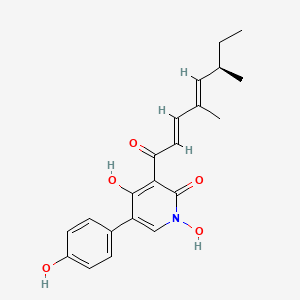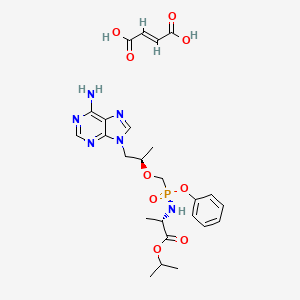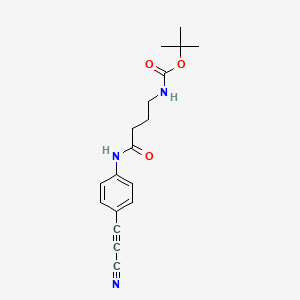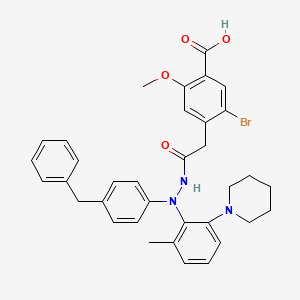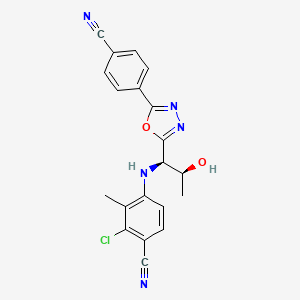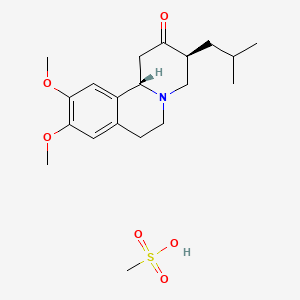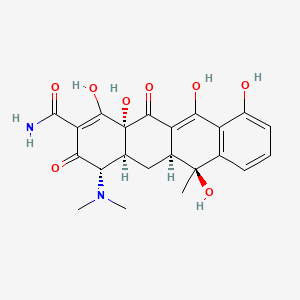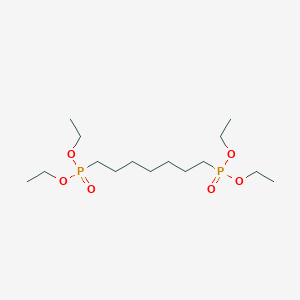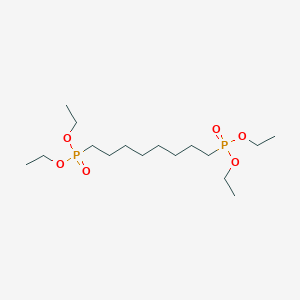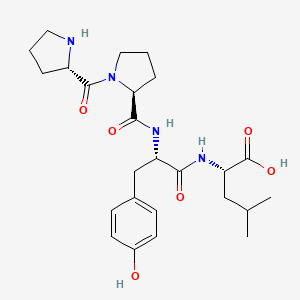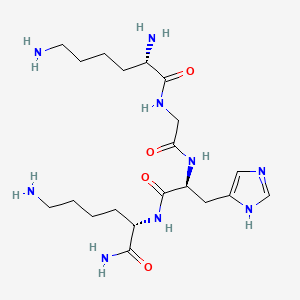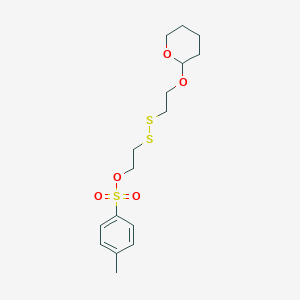
THP-SS-PEG1-Tos
Vue d'ensemble
Description
THP-SS-PEG1-Tos is a cleavable 1 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of THP-SS-PEG1-Tos involves the use of a cleavable 1 unit PEG ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular structure of THP-SS-PEG1-Tos is represented by the formula C16H24O5S3 . The molecular weight is 392.55 .Chemical Reactions Analysis
THP-SS-PEG1-Tos is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis
The physical and chemical properties of THP-SS-PEG1-Tos include a molecular weight of 392.55 and a molecular formula of C16H24O5S3 . The compound is typically stored under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
DNA Methylation and Offspring Development
Research involving THP-SS-PEG1-Tos has shown significant applications in the field of genetics and embryology. A study conducted by Goossens, De Rycke, Haentjens, & Tournaye (2009) focused on DNA methylation patterns in spermatozoa and offspring obtained after murine spermatogonial stem cell transplantation. This research is crucial in understanding the genetic implications of this procedure in reproduction and development.
Drug Delivery Systems
A significant application of THP-SS-PEG1-Tos is in the development of drug delivery systems. For instance, Dzieciuch et al. (2015) conducted a study on PEGylated liposomes as carriers of hydrophobic porphyrins, demonstrating the potential of this compound in enhancing the efficiency of drug delivery.
Yeast Cell Transformation
The compound has also been explored in the context of yeast cell transformation. A study by Gietz, Schiestl, Willems, & Woods (1995) investigated the transformation of intact yeast cells, showcasing the compound's relevance in molecular biology and genetic engineering.
Biomaterial Compatibility
Research by Shivok & Slee (2023) on polyethylene glycol's role in reducing cell adhesion to biomaterials like polyurethane demonstrates THP-SS-PEG1-Tos's potential in improving biomaterial compatibility, a crucial aspect in medical implants and devices.
Genetic Analysis Techniques
The compound has been utilized in optimizing genetic analysis techniques, such as in the study by Shergojry et al. (2013) on single-strand conformation polymorphism (SSCP) analysis. This research highlights its application in enhancing the resolution and effectiveness of genetic screening methods.
Gene Delivery Vectors
THP-SS-PEG1-Tos plays a role in developing gene delivery vectors. A study by Takae et al. (2008) on PEG-based polyplex micelles as bioresponsive nonviral gene vectors underlines the compound's potential in facilitating efficient and safe gene therapy.
Transdermal Drug Delivery
Research by Xing et al. (2009) explores the use of THP-SS-PEG1-Tos in transdermal drug delivery, showcasing its ability to enhance the effectiveness of drug penetration through the skin, a crucial aspect of non-invasive therapeutic treatments.
Immune Modulation Studies
The compound is also valuable in immune modulation studies, as shown by Chanput, Mes, & Wichers (2014) in their research on the THP-1 cell line. This work underscores its importance in understanding how various substances affect immune cell activity.
Cancer Research
THP-SS-PEG1-Tos is applied in cancer research, particularly in understanding cancer stem cells and metastasis. A study by Hu et al. (2015) focuses on treating cancer stem cells and metastasis using glucose-coated gold nanoparticles, indicating the compound's potential in targeted cancer therapy.
Methylation in Early Pregnancy Loss
A study on the methylation of the PEG1 gene in aborted human chorionic villus, by Zheng et al. (2011), examines the epigenetic risks associated with assisted reproductive technology. This research is crucial in understanding the genetic and epigenetic implications of such technologies on early pregnancy.
FGFR-Targeted Gene Delivery
The compound's application in FGFR-targeted gene delivery is explored by Ping et al. (2013), focusing on the development of a gene vector specifically designed for targeting fibroblast growth factor receptors. This has implications for cancer gene therapy.
Redox-Sensitive Drug Delivery
The redox-sensitive nature of THP-SS-PEG1-Tos is utilized in drug delivery, as shown by Zhao et al. (2017) in their study on nanoscale coordination polymers for drug delivery and cancer theranostics.
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBLPWPLQRBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
THP-SS-PEG1-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



